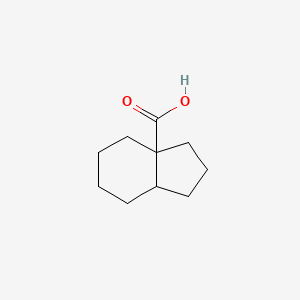

octahydro-1H-indene-3a-carboxylic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

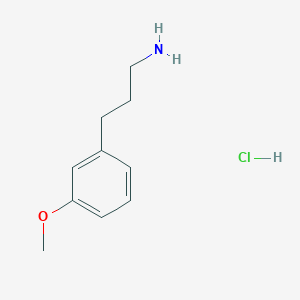

Octahydro-1H-indene-3a-carboxylic acid is a chemical compound with the molecular formula C10H16O2 . It is an oil-like substance .

Synthesis Analysis

While specific synthesis methods for octahydro-1H-indene-3a-carboxylic acid were not found, a related compound, 1H-indene-3-carboxylate, has been synthesized using a visible-light promoted Wolff rearrangement of 1-diazonaphthalen-2 (1H)-ones . This process involves capturing in situ generated ketene intermediates with various alcohols, producing diverse 1H-indene-3-carboxylates in moderate to good yields under mild reaction conditions .Molecular Structure Analysis

The molecular structure of octahydro-1H-indene-3a-carboxylic acid is based on structures generated from information available in ECHA’s databases . The molecule contains a total of 28 atoms, including 16 Hydrogen atoms, 10 Carbon atoms, and 2 Oxygen atoms . The InChI code for this compound is 1S/C10H16O2/c11-9(12)10-6-2-1-4-8(10)5-3-7-10/h8H,1-7H2,(H,11,12)/t8-,10-/m0/s1 .Physical And Chemical Properties Analysis

Octahydro-1H-indene-3a-carboxylic acid is an oil-like substance . Its molecular weight is 168.23 g/mol . Carboxylic acids, in general, exhibit strong hydrogen bonding between molecules, which results in high boiling points compared to other substances of comparable molar mass .Wissenschaftliche Forschungsanwendungen

Analytical Method Development

A study by Vali et al. (2012) developed a rapid, economical, and reliable HPLC method for the quantitative determination of octahydro-1H-indole-2-carboxylic acid and its isomers, crucial for the synthesis of certain drugs. This method, validated according to ICH guidelines, uses a refractive index detector for quantification, showing high accuracy and precision for all isomers with detection limits around 0.006 mg/mL (Vali et al., 2012).

Molecular Structure Analysis

Research on the structural analysis of molecules related to octahydro-1H-indene-3a-carboxylic acid by Zinczuk et al. (2007) and Brunskill et al. (1999) has provided insights into their solid-state aggregation and hydrogen bonding, which is crucial for understanding the chemical behavior and potential applications of these compounds (Zinczuk et al., 2007; Brunskill et al., 1999).

Chemical Synthesis and Catalysis

A study on the direct hydrogenation of carboxylic acids to aldehydes using palladium complexes highlights the potential of using octahydro-1H-indene-3a-carboxylic acid and its derivatives in organic synthesis, offering a high-yield, catalytically efficient method for producing aldehydes from carboxylic acids (Nagayama et al., 2001).

Photolysis and Isomerization Studies

Andraos et al. (1994) explored the isomerization of 1H-indene-1-carboxylic acid to 1H-indene-3-carboxylic acid, providing essential data on the kinetics, mechanism, and equilibria of the process. This research contributes to a deeper understanding of the reactivity and stability of octahydro-1H-indene-3a-carboxylic acid derivatives, which could influence their applications in various chemical syntheses (Andraos et al., 1994).

Safety and Hazards

Safety information for octahydro-1H-indene-3a-carboxylic acid indicates that it should be stored at a specific temperature . The product has a GHS07 pictogram, and the signal word is "Warning" . Further safety data suggests avoiding dust formation, breathing mist, gas or vapors, and contact with skin and eyes .

Zukünftige Richtungen

Wirkmechanismus

Target of Action

Octahydro-1H-indene-3a-carboxylic acid is a derivative of indole . Indole derivatives have been found to bind with high affinity to multiple receptors , making them valuable for the development of new therapeutic derivatives.

Mode of Action

Indole derivatives, in general, are known to interact with their targets, leading to various biological activities such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Biochemical Pathways

Indole derivatives are synthesized from tryptophan via the intermediates indole-3-acetaldoxime and indole-3-acetonitrile . Indole-3-acetic acid, a plant hormone, is produced by the degradation of tryptophan in higher plants

Result of Action

Indole derivatives are known to exhibit a broad spectrum of biological activities .

Eigenschaften

IUPAC Name |

1,2,3,4,5,6,7,7a-octahydroindene-3a-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16O2/c11-9(12)10-6-2-1-4-8(10)5-3-7-10/h8H,1-7H2,(H,11,12) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKTPRGBVHMUMMW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2(CCCC2C1)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

63963-79-1 |

Source

|

| Record name | octahydro-1H-indene-3a-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-Cyclopropyl-N-[3-(2-methylphenyl)cyclobutyl]but-2-ynamide](/img/structure/B2803122.png)

![2-[[4-(azepan-1-ylsulfonyl)benzoyl]amino]-6-ethyl-N-methyl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2803127.png)

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[6-(4-methylphenyl)pyridazin-3-yl]sulfanylacetamide](/img/structure/B2803129.png)

![N-(Cyclopropylmethyl)-N-[(6-methylpyridin-3-yl)methyl]but-2-ynamide](/img/structure/B2803130.png)

![2-[(1H-indol-3-yl)formamido]-N-(3-methanesulfonamidophenyl)acetamide](/img/structure/B2803132.png)

![2-Chloro-N-[(6-oxo-1H-pyridazin-3-yl)methyl]acetamide](/img/structure/B2803133.png)

![4-[3-(2,4-Dimethoxyphenyl)propanoyl]-1-(5-fluoropyrimidin-2-yl)piperazin-2-one](/img/structure/B2803134.png)

![3-[4-(4-Fluorophenyl)piperazin-1-yl]-3-iminopropionitrile](/img/structure/B2803136.png)

![2-[4-(2,2,2-Trifluoroethyl)piperazin-1-yl]ethanamine](/img/structure/B2803143.png)